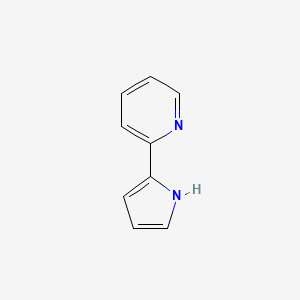

2-(1H-pyrrol-2-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

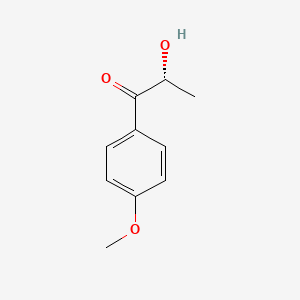

2-(1H-pyrrol-2-yl)pyridine is a chemical compound with the molecular formula C9H8N2. It has a molecular weight of 144.17 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of 2-(1H-pyrrol-2-yl)pyridine involves several stages. In one method, pyrrole is reacted with sodium hydride in tetrahydrofuran under an inert atmosphere. This is followed by a reaction with zinc (II) chloride in tetrahydrofuran. The final stage involves further reactions with 2-bromo-pyridine .Chemical Reactions Analysis

2-(1H-pyrrol-2-yl)pyridine has been involved in various chemical reactions. For instance, it has been used in the Rh(III)-catalyzed and solvent-controlled C–H bond functionalization with internal alkynes .Physical And Chemical Properties Analysis

2-(1H-pyrrol-2-yl)pyridine has several physical and chemical properties. It has a high GI absorption and is BBB permeant. It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Its Log Po/w (iLOGP) is 1.39, indicating its lipophilicity. It is soluble, with a solubility of 0.807 mg/ml or 0.0056 mol/l .Scientific Research Applications

- Zinc complexes supported by pyridine-N-oxide ligands derived from 2-(1H-pyrrol-2-yl)pyridine have been synthesized. These complexes serve as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones in ethanol at room temperature . The loading of the catalyst is remarkably low (0.01 mol%), making it an attractive option for green chemistry applications.

- Rhodium(III)-catalyzed C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes provides a versatile route for the synthesis of either C–H alkenylation products or indazole products . The solvent-controlled switchability of the reaction allows for tailored product formation in moderate to good yields .

- The pyrrole subunit, present in 2-(1H-pyrrol-2-yl)pyridine, has diverse applications in therapeutically active compounds. It is known to inhibit reverse transcriptase (including HIV-1) and cellular DNA polymerases . Additionally, pyrrole-containing compounds exhibit antitumor activity .

Catalysis and Michael Addition Reactions

Divergent Synthesis via C–H Functionalization

Antiviral and Antitumor Properties

Safety And Hazards

properties

IUPAC Name |

2-(1H-pyrrol-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-7,11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGDTWNURWLVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrol-2-yl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2463570.png)

![N-(2,4-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2463571.png)

![8-Methoxy-3-(4-methylphenyl)-2-phenylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)